![molecular formula C7H8BrN3O B6616043 4-amino-3-bromobenzohydrazide CAS No. 1342012-77-4](/img/structure/B6616043.png)
4-amino-3-bromobenzohydrazide
Overview
Description
4-amino-3-bromobenzohydrazide, also known as ABBH, is a chemical compound belonging to the class of organic compounds known as hydrazides. It is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. ABBH is a white, crystalline solid that is soluble in water and other polar solvents. It is a versatile reagent, with a wide range of applications in synthetic organic chemistry and biochemistry.
Scientific Research Applications
Antibacterial Properties
4-Amino-3-bromobenzohydrazide derivatives have been explored for their antibacterial properties. For instance, a study synthesized various derivatives and evaluated their effectiveness against bacterial strains, emphasizing their potential in antibacterial applications (Chantrapromma et al., 2015).
Enzyme Inhibition
These compounds have also been investigated for their potential as enzyme inhibitors. A particular focus has been on their ability to inhibit the α-amylase enzyme, which has implications for medical and pharmaceutical research (Khan et al., 2022).
Anticancer Evaluation
Research has also been conducted on the anticancer properties of 4-Amino-3-bromobenzohydrazide derivatives. Studies have synthesized new derivatives and tested their effectiveness against various cancer cell lines, contributing to the field of cancer therapy (Bekircan et al., 2008).
Photodynamic Therapy for Cancer Treatment
Another application is in photodynamic therapy for cancer treatment. Derivatives of 4-Amino-3-bromobenzohydrazide have been utilized in the synthesis of compounds with significant potential as photosensitizers in the treatment of cancer (Pişkin et al., 2020).
Antimicrobial Activities
Some derivatives are also being studied for their antimicrobial activities, offering potential use in combating infections and diseases caused by various microorganisms (Bayrak et al., 2009).
properties
IUPAC Name |
4-amino-3-bromobenzohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,9-10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGKSAVBNHCDGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-bromobenzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.